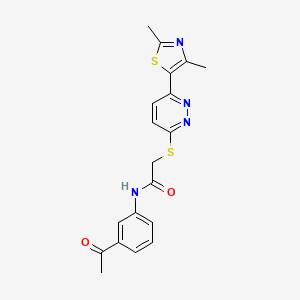

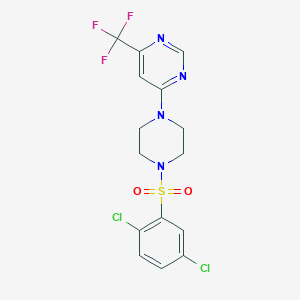

![molecular formula C14H18N6O B2810366 3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole CAS No. 2034227-98-8](/img/structure/B2810366.png)

3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It contains a cyclopenta[c]pyridazine core, which is a bicyclic structure consisting of a cyclopentane ring fused with a pyridazine ring . This core is substituted with a piperazine ring and an oxadiazole ring. Piperazine rings are common in pharmaceuticals, and oxadiazole rings are found in various agrochemicals and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The cyclopenta[c]pyridazine core, piperazine ring, and oxadiazole ring all contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the piperazine and oxadiazole rings could potentially participate in reactions with electrophiles. The carbon-carbon double bonds in the cyclopenta[c]pyridazine core could potentially undergo addition reactions .Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activity

A novel series of derivatives, including those related to the compound , were synthesized and demonstrated potent antimicrobial activity against various pathogens such as Escherichia coli, Bacillus cereus, and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Rao et al., 2022).

Fungicidal and Antiprotozoal Properties

Derivatives of 1,2,4-oxadiazoles, including compounds structurally similar to the target chemical, have shown promising fungicidal activity against wheat leaf rust and potential antiprotozoal properties. This underlines the compound's relevance in agricultural and medical research for developing treatments against infectious diseases (Zou et al., 2002), (Dürüst et al., 2012).

Antibacterial Screening

Research on various 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles derivatives has indicated that these compounds possess moderate activity against bacteria such as Bacillus Subtilis and Escherichia Coli, highlighting the potential for developing new antibacterial agents (Deshmukh et al., 2017).

Chemical Synthesis and Characterization

Molecular Docking Studies

The synthesized derivatives have been subjected to molecular docking studies to investigate their binding interactions with proteins such as BAX, a protein involved in apoptosis. This approach aids in understanding the molecular basis of the compound's biological activities and guiding the design of more effective therapeutic agents (Rao et al., 2022).

Structural Insights

The synthesis and characterization of these compounds provide valuable insights into their structural properties, aiding in the identification of key functional groups and structural motifs responsible for their biological activities. This knowledge is crucial for the rational design of compounds with enhanced efficacy and reduced toxicity.

Future Directions

The future directions for research on this compound could potentially include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity. Given the biological activity of related compounds , it could be of interest in the development of new pharmaceuticals.

properties

IUPAC Name |

3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c1-2-11-8-14(17-16-12(11)3-1)20-6-4-19(5-7-20)9-13-15-10-21-18-13/h8,10H,1-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSLVOLWYLSOIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=NOC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

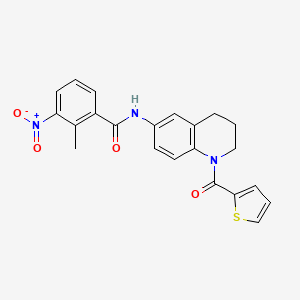

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2810283.png)

![4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2810286.png)

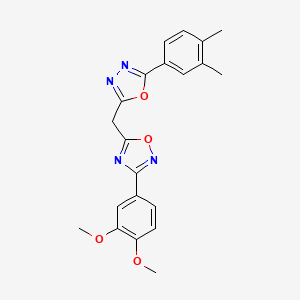

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2810289.png)

![N-[(6-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2810297.png)

![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2810298.png)

![2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2810299.png)

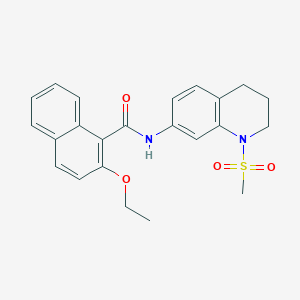

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2810300.png)